4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a chemical compound with the molecular formula and a molecular weight of approximately 284.09 g/mol. It is classified as an organic compound, specifically a nitroaromatic compound, which features both chloro and nitro functional groups attached to a benzene ring. This compound is recognized for its potential applications in various fields, including organic synthesis and pharmaceuticals.
The synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene can be achieved through several methods, primarily involving nitration reactions. A common synthetic route includes the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a suitable catalyst.
The molecular structure features:
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene can undergo various chemical reactions typical of nitroaromatic compounds:
The mechanism of action for this compound primarily relates to its reactivity as an electrophile due to the presence of both chloro and nitro groups:
The compound's ability to participate in these reactions makes it valuable in synthetic organic chemistry, particularly in creating more complex structures.
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene has several scientific applications:
This compound's unique structure and reactivity make it significant in both industrial applications and research settings, contributing to advancements in chemical synthesis and analysis.
The systematic IUPAC name 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene unambiguously defines the compound’s atomic connectivity and substituent positions. The name specifies:
This compound is documented under multiple aliases and registry numbers:Primary CAS Registry: 135-12-6 [1]Alternative CAS: 22544-07-6 (assigned to the isomeric 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene) [6]Key Synonyms:
Empirical Formula: C₁₂H₇Cl₂NO₃Molecular Weight: 284.09 g/mol [1] [2]This formula accounts for two chlorine atoms, one nitro group, and an ether bridge within a biphenyl-like framework. The molecular weight (284.09) is consistent across experimental characterizations and is critical for stoichiometric calculations.
SMILES: Clc1ccc(OC2=cc(Cl)c(N+[O-])cc2)cc1InChIKey: AXWRVQCZOCJLFC-UHFFFAOYSA-N [1] [4]The SMILES string encodes the para-chlorophenoxy group linked to a 4-chloro-2-nitrobenzene moiety. The InChIKey serves as a unique digital identifier for database searches and computational studies.
Physicochemical Properties of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene
4-O₂N-C₆H₄-Cl + Cl-C₆H₄-ONa → O₂N-C₆H₃(Cl)-O-C₆H₄-Cl + NaCl
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: